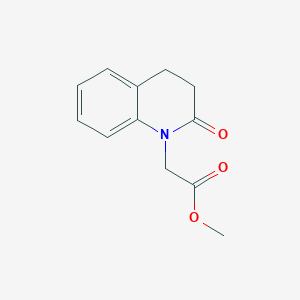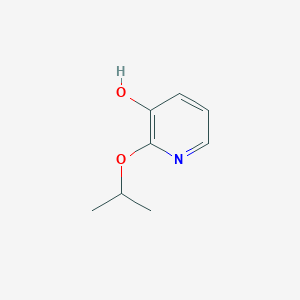
3,3,3-三氟丙酰胺
描述
3,3,3-Trifluoropropanamide, also known as 3,3,3-TFP, is an organic compound belonging to the family of amides. It is a colorless liquid with a boiling point of 98 °C and a melting point of -40 °C. It is a versatile compound that is widely used in the synthesis of various compounds, as well as in scientific research and applications. 3,3,3-TFP has a wide range of applications in the fields of organic synthesis, drug development, and biochemistry.
科学研究应用
1. 合成和化学反应
3,3,3-三氟丙酰胺已被用于各种合成途径和化学反应中。它参与了三氟甲基炔胺与卤代试剂的反应,导致产生2-卤代和2,2-二卤代-3,3,3-三氟丙酰胺。这些化合物在有机合成和药物中有潜在应用(Mantani, Ishihara, Konno, & Yamanaka, 2001)。此外,使用一种实用和便捷的方法合成了N,N-二烷基-3,3,3-三氟丙酰胺,突显了它们在化学研究中的重要性(Yamanaka, Mantani, Shiomi, & Ishihara, 1998)。
2. 催化反应
3,3,3-三氟丙酰胺在催化反应中发挥作用。一项关于三氟甲基炔胺制备的研究讨论了它们与亲电试剂的反应,促进了催化化学的进展(Ishihara, Mantani, Konno, & Yamanaka, 2006)。此外,报道了一种制备3,3,3-三氟丙炔基锂的方法,实现了三氟甲基烯烃、芳基乙炔和烯烃的合成,展示了它在药物化学中的实用性(Shimizu et al., 2009)。
3. 生物转化研究
在毒理学领域,对3,3,3-三氟丙酰胺衍生物进行了生物转化研究。对一种相关化合物2,3,3,3-四氟丙烯(HFO-1234yf)的代谢在动物模型中进行了研究,为氟化合物的代谢途径提供了见解(Schuster et al., 2008)。
安全和危害
作用机制
Mode of Action
It has been used as a reagent in the synthesis of (e)-β-fluoro-α,β-unsaturated amides . The compound interacts with Grignard reagents to create these amides, demonstrating a high level of stereocontrol in the fluoroalkene product .
Biochemical Pathways
It’s known that the compound plays a role in the synthesis of (E)-β-fluoro-α,β-unsaturated amides
Result of Action
As a reagent, it contributes to the synthesis of (E)-β-fluoro-α,β-unsaturated amides
生化分析
Biochemical Properties
3,3,3-Trifluoropropanamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with morpholine, leading to the formation of β-fluoro-α,β-unsaturated amides
Cellular Effects
The effects of 3,3,3-Trifluoropropanamide on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 3,3,3-Trifluoropropanamide can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
At the molecular level, 3,3,3-Trifluoropropanamide exerts its effects through various binding interactions with biomolecules. It has been shown to inhibit or activate specific enzymes, leading to changes in gene expression and cellular function . The compound’s ability to form stable complexes with target proteins is a key aspect of its mechanism of action, making it a valuable tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3,3-Trifluoropropanamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that 3,3,3-Trifluoropropanamide remains stable under specific conditions, but its degradation products can have distinct biochemical effects . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of 3,3,3-Trifluoropropanamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxicity or adverse effects . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of 3,3,3-Trifluoropropanamide in preclinical studies.
Metabolic Pathways
3,3,3-Trifluoropropanamide is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions can influence metabolic flux and alter metabolite levels
Transport and Distribution
The transport and distribution of 3,3,3-Trifluoropropanamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Studying the transport and distribution of 3,3,3-Trifluoropropanamide is crucial for understanding its pharmacokinetics and optimizing its therapeutic potential.
Subcellular Localization
3,3,3-Trifluoropropanamide exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of 3,3,3-Trifluoropropanamide is essential for elucidating its mechanism of action and optimizing its use in biochemical research.
属性
IUPAC Name |
3,3,3-trifluoropropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F3NO/c4-3(5,6)1-2(7)8/h1H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBSJLAGBUNNLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90616356 | |
| Record name | 3,3,3-Trifluoropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90616356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
460-75-3 | |
| Record name | 3,3,3-Trifluoropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90616356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,3-trifluoropropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary synthetic routes for obtaining N,N-dialkyl-3,3,3-trifluoropropanamides?
A1: N,N-dialkyl-3,3,3-trifluoropropanamides can be efficiently synthesized by reacting N,N-dialkyl(3,3,3-trifluoro-1-propynyl)amines with lithium diisopropylamide. These propynylamines are generated from either N,N-dialkyl(2,2,3,3,3-pentafluoropropyl)- or -(2,3,3,3-tetrafluoro-1-propenyl)amines. This reaction can be carried out at room temperature or 0°C, with or without N,N′-dimethylpropyleneurea. [, ]
Q2: Why is there interest in synthesizing β-fluoro-α,β-unsaturated amides, and how does 3,3,3-trifluoropropanamide contribute to this?
A2: β-fluoro-α,β-unsaturated amides are valuable as bioisosteres for peptide bonds. The presence of fluorine imparts resistance to hydrolytic enzymes in vivo. While synthesizing α-fluoro-α,β-unsaturated carbonyl compounds is relatively straightforward, constructing their β-fluoro counterparts poses a greater challenge. Morpholine 3,3,3-trifluoropropanamide serves as a novel reagent offering a solution. By reacting it with various Grignard reagents, one can achieve high stereoselectivity in the formation of (E)-β-fluoro-α,β-unsaturated amides. [, ]
Q3: Can palladium catalysis be employed in the synthesis of (E)-β-fluoroacrylamides from 3,3,3-trifluoropropanamide derivatives?
A3: Yes, a palladium-catalyzed defluorinative arylation method has been developed for the stereospecific synthesis of (E)-β-fluoroacrylamides. This method utilizes 3,3,3-trifluoropropanamides and arylboronic acids under the influence of a palladium catalyst and relies on N-chelation assistance. The reaction exhibits good functional group tolerance, enabling the synthesis of a variety of (E)-β-fluoroacrylamides in moderate to good yields. []
Q4: Are there any studies on the reactivity of trifluoromethylated ynamines derived from 3,3,3-trifluoropropanamide?
A5: Research has explored the reaction of trifluoromethylated ynamines with halogenating agents. This reaction provides a practical method for synthesizing 2-halo- and 2,2-dihalo-3,3,3-trifluoropropanamides, further expanding the chemical space accessible from these building blocks. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B1288664.png)
![5-Amino-3-methylbenzo[d]isoxazole](/img/structure/B1288665.png)










